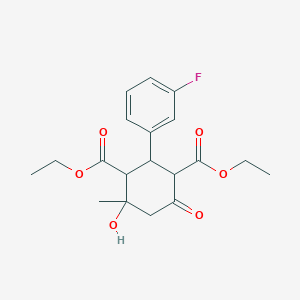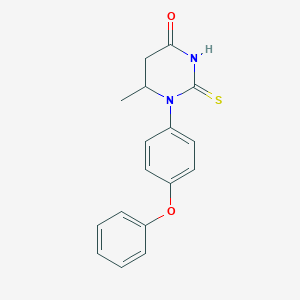
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione, also known as ABDTP, is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood. However, it has been suggested that 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione inhibits the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. It has also been suggested that 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione modulates the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have low toxicity and good bioavailability. It has been found to cross the blood-brain barrier, which makes it a potential candidate for treating diseases of the central nervous system. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its high yield and good solubility in various solvents. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to have low toxicity, which makes it suitable for in vivo studies. However, one limitation is that the mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione. One direction is to further investigate its potential use in treating cancer and neurodegenerative diseases. Another direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Additionally, future research could focus on understanding the mechanism of action of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione and designing experiments to study its effects in more detail.
Synthesemethoden
The synthesis of 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 6-chloro-2-amino-4-(1,3-benzodioxol-5-yl)pyrimidine with 1-adamantylthiol in the presence of a base. The reaction yields 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione as a white solid with a high yield. This synthesis method has been optimized and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties. 6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to inhibit the growth of cancer cells and reduce the size of tumors in animal models. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H24N2O2S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
6-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C21H24N2O2S/c26-20-22-16(15-1-2-17-18(6-15)25-11-24-17)7-19(23-20)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,12-14,16H,3-5,8-11H2,(H2,22,23,26) |
InChI-Schlüssel |
QIVZCLUERXKILL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)

![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282577.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B282580.png)